3-Amino-1-hydroxypiperidin-2-one
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Overview
Description
3-Amino-1-hydroxypiperidin-2-one is a heterocyclic compound that features a six-membered ring containing one nitrogen atom and one oxygen atom. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-hydroxypiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-diketones with ammonia or primary amines, followed by cyclization to form the piperidine ring . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-hydroxypiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and amine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
3-Amino-1-hydroxypiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It finds applications in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Amino-1-hydroxypiperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or modulate the activity of these targets, leading to therapeutic effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Aminopiperidine-2-one: A δ-lactam that is structurally similar but lacks the hydroxyl group.
2,8-Diazaspiro[4.5]decane-1-one: Another piperidine derivative with distinct pharmacological properties.
Uniqueness
3-Amino-1-hydroxypiperidin-2-one is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its hydroxyl and amino groups allow for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-amino-1-hydroxypiperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-4-2-1-3-7(9)5(4)8/h4,9H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCOVHJMURHEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7438-77-9 |
Source
|
Record name | 3-amino-1-hydroxypiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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